3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
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Core Structure: : The backbone consists of a pyrrolo[3,4-c]pyrrole ring system, which is fused with an indole moiety. The indole group contributes to its aromatic character and biological activity.
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Functional Groups
Hydroxyphenyl: Positioned at the 3-position, this group adds hydrophilicity.
Methoxyphenyl: Found at the 5-position, it enhances lipophilicity.
Carboxylic Acid: Located at the 1-position, it imparts acidity and reactivity.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The compound is typically synthesized through a series of steps involving cyclization, functional group transformations, and protecting group manipulations.
Key Steps:
Reaction Conditions: Specific conditions vary based on the synthetic route and reagents used.
Industrial Production:
Limited Information: Unfortunately, detailed industrial-scale production methods are not widely available due to the compound’s complexity and specialized applications.
Chemical Reactions Analysis
Reactivity: The compound participates in various reactions
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a scaffold for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (anticancer, anti-inflammatory, or antimicrobial agents).
Industry: Limited applications due to complexity.
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Further research needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolo[3,4-c]pyrrole-indole structure sets it apart.
Similar Compounds: Related molecules include indole derivatives and pyrrolo[3,4-c]pyrroles.
Properties
Molecular Formula |
C30H27N3O7 |
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Molecular Weight |
541.5 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-3-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C30H27N3O7/c1-39-18-12-10-17(11-13-18)33-27(35)23-24(28(33)36)30(29(37)38,14-16-15-31-21-8-4-3-6-19(16)21)32-25(23)20-7-5-9-22(40-2)26(20)34/h3-13,15,23-25,31-32,34H,14H2,1-2H3,(H,37,38) |
InChI Key |
ZVRUMTQJJQRPJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CC5=CNC6=CC=CC=C65)C(=O)O |
Origin of Product |
United States |
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